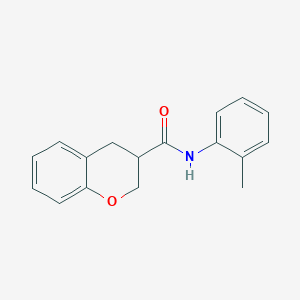

N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Description

N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chromene-derived carboxamide featuring a partially saturated chromene ring (3,4-dihydro-2H-chromene) and a 2-methylphenyl substituent on the amide nitrogen. The 2-methylphenyl group contributes steric bulk and moderate lipophilicity, which may influence binding affinity to biological targets .

Properties

IUPAC Name |

N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKJLOWRHBCBOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2-methylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Substitution: The aromatic ring of the 2-methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a valuable compound for therapeutic research.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets within proteins, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The following compounds are selected for comparison based on shared chromene-carboxamide scaffolds and substituent variations:

Table 1: Structural and Electronic Comparison

Key Observations:

- Chromene Core Modifications: The target compound’s 3,4-dihydro-2H-chromene core reduces conjugation compared to unsaturated analogs (e.g., 2H-chromene in ), likely decreasing reactivity but improving stability .

- Trifluoromethyl (CF3): In and , the CF3 group increases electron deficiency, which may enhance interactions with hydrophobic enzyme pockets but reduce solubility .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

- Activity Insights :

- The 4-methoxyphenethyl group in enhances antimicrobial activity, possibly due to improved membrane interaction.

- The CF3 group in is associated with kinase inhibition, aligning with trends in drug design for targeted therapies .

- The target compound’s 2-methylphenyl group may offer a balance between activity and pharmacokinetics, but experimental validation is needed.

Biological Activity

N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a carboxamide functional group, which is critical for its biological interactions. The presence of the 2-methylphenyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer effects.

- Receptor Interaction : The chromene core can interact with hydrophobic pockets within proteins, enhancing its inhibitory effects on specific receptors involved in disease pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to modulate various inflammatory pathways, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, suggesting its potential as an effective anti-inflammatory agent.

2. Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies utilizing cell viability assays have reported significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) when treated with this compound . The mechanism behind its anticancer activity may involve the induction of apoptosis and disruption of cell cycle progression.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity. Notably, it has displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how can purity be optimized?

- Answer : A multi-step synthesis is typically employed, starting with the condensation of substituted chromene precursors with 2-methylphenylamine derivatives. Key steps include:

- Cyclization : Use of acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) to form the chromene ring .

- Carboxamide formation : Coupling via activated esters (e.g., using EDCI/HOBt) or Schlenk techniques to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer : A combination of spectroscopic and analytical methods is critical:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., chromene protons at δ 6.8–7.2 ppm; carboxamide carbonyl at ~168 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₁₇NO₂).

- X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Answer : Begin with in vitro screens:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .

- Dose-response curves : Use triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to establish IC₅₀ values.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. no effect)?

- Answer : Discrepancies often arise from assay conditions or cell line variability. Mitigate by:

- Standardized protocols : Adopt CLSI guidelines for cell culture (e.g., passage number, serum consistency) .

- Mechanistic studies : Combine transcriptomics (RNA-seq) with target-specific assays (e.g., kinase profiling) to identify off-target effects .

- In vivo validation : Compare results across multiple animal models (e.g., xenograft vs. PDX models) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

- Flow chemistry : For controlled cyclization steps, reducing thermal degradation .

- Catalyst screening : Test immobilized lipases or metal-organic frameworks (MOFs) for greener carboxamide coupling .

- Process analytical technology (PAT) : Use inline FTIR or HPLC monitoring to detect impurities in real time .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Answer : Prioritize modifications based on computational predictions:

- Scaffold hopping : Replace the chromene core with isosteres (e.g., thiochromene or dihydroquinoline) .

- Substituent variation : Synthesize analogs with halogenated or methoxy groups on the 2-methylphenyl ring to assess electronic effects .

- 3D-QSAR models : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

- Answer : Simulate biological environments and use advanced separation techniques:

- Forced degradation studies : Expose the compound to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .

- LC-MS/MS : Employ a C18 column (2.6 μm particles) with gradient elution (0.1% formic acid in acetonitrile/water) to resolve degradation peaks .

- Stability-indicating assays : Validate methods per ICH Q2(R1) guidelines to ensure specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.